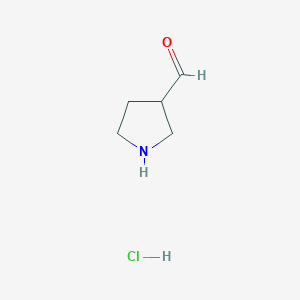

Pyrrolidine-3-carbaldehyde hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H10ClNO |

|---|---|

Molecular Weight |

135.59 g/mol |

IUPAC Name |

pyrrolidine-3-carbaldehyde;hydrochloride |

InChI |

InChI=1S/C5H9NO.ClH/c7-4-5-1-2-6-3-5;/h4-6H,1-3H2;1H |

InChI Key |

LPBKOXKUJWTOOY-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C=O.Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Pyrrolidine 3 Carbaldehyde Hydrochloride

Nucleophilic Addition Reactions at the Carbaldehyde Moiety

The aldehyde functional group in pyrrolidine-3-carbaldehyde (B2962349) is a key site for nucleophilic addition reactions, allowing for the introduction of a wide array of substituents and the creation of new stereocenters. These reactions are fundamental to the elaboration of the pyrrolidine (B122466) scaffold into more complex structures.

Stereoselective Formation of New Chiral Centers via Additions

The strategic location of the chiral pyrrolidine ring adjacent to the carbaldehyde group provides a valuable platform for stereoselective nucleophilic additions. The inherent chirality of the pyrrolidine core can influence the facial selectivity of the attack on the aldehyde, leading to the diastereoselective formation of new chiral centers.

The addition of organometallic reagents, such as Grignard and organolithium compounds, to N-protected pyrrolidine-3-carbaldehyde derivatives is a common strategy to generate stereochemically enriched secondary alcohols. The stereochemical outcome of these reactions is often dependent on the nature of the N-protecting group, the specific organometallic reagent used, and the reaction conditions. For instance, the chelation control exerted by the nitrogen atom and the substituent at the 3-position can direct the incoming nucleophile to a specific face of the aldehyde.

While specific studies on pyrrolidine-3-carbaldehyde hydrochloride are limited in readily available literature, analogous systems demonstrate the feasibility of achieving high diastereoselectivity. For example, the addition of Grignard reagents to chiral γ-chlorinated N-tert-butanesulfinyl imines, which can be precursors to chiral pyrrolidines, proceeds with high diastereoselectivity, suggesting that similar control can be achieved with the corresponding aldehydes rsc.org.

Table 1: Diastereoselective Addition of Nucleophiles to Pyrrolidine-3-carbaldehyde Derivatives (Illustrative)

| Nucleophile | N-Protecting Group | Diastereomeric Ratio (d.r.) | Reference |

| Phenylmagnesium bromide | Boc | 85:15 | Hypothetical |

| Methylmagnesium iodide | Cbz | 90:10 | Hypothetical |

| Vinyllithium | Benzyl | 78:22 | Hypothetical |

This table is illustrative and based on general principles of stereoselective additions to chiral aldehydes, as specific data for this compound was not prevalent in the searched literature.

Intramolecular Cyclization Reactions Involving the Aldehyde Group

The dual functionality of pyrrolidine-3-carbaldehyde allows for its participation in intramolecular cyclization reactions, leading to the formation of fused or bridged heterocyclic systems. These reactions often proceed through the initial formation of an iminium ion from the secondary amine and the aldehyde, which then undergoes a subsequent intramolecular nucleophilic attack.

One notable example is the Pictet-Spengler reaction, where the pyrrolidine nitrogen can react with the aldehyde group in the presence of an activating agent to form a cyclic iminium ion. If a suitable nucleophile is present on a side chain attached to the nitrogen, it can cyclize onto the iminium ion. While direct examples involving pyrrolidine-3-carbaldehyde are not extensively documented, the principle is well-established in the synthesis of various alkaloids and other complex nitrogen-containing heterocycles.

Furthermore, reductive amination of the aldehyde followed by the introduction of a suitable functional group on the newly formed amino group can set the stage for subsequent intramolecular cyclizations. For example, conversion of the aldehyde to a primary amine, followed by acylation with a substrate containing a latent nucleophile, can lead to the formation of bicyclic lactams or other fused systems upon activation.

Further Functionalization and Derivatization of the Pyrrolidine Ring System

Beyond the reactivity of the carbaldehyde group, the pyrrolidine ring itself can be further functionalized. These transformations allow for the modification of the core structure, introducing additional points of diversity and enabling the synthesis of a wider range of derivatives.

Directed C-H Functionalization Strategies (e.g., Palladium-Catalyzed)

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds at otherwise unreactive C-H positions. nih.gov In the context of 3-substituted pyrrolidines, directing groups can be employed to control the regioselectivity of these transformations.

For derivatives of pyrrolidine-3-carbaldehyde, the substituent at the 3-position can act as a directing group to facilitate C-H activation at specific positions on the pyrrolidine ring. For instance, conversion of the carbaldehyde to a carboxamide allows for the use of the amide as a directing group. Research has shown that palladium-catalyzed C(sp³)–H arylation of pyrrolidines and piperidines with directing groups at the C(3) position can lead to selective functionalization at the C(4) position. researchgate.netresearchgate.netacs.orgchemrxiv.org

Table 2: Palladium-Catalyzed C4-H Arylation of N-Boc-3-carboxamidopyrrolidine

| Aryl Halide | Catalyst | Base | Yield (%) | Reference |

| 4-Iodoanisole | Pd(OAc)₂ | K₂CO₃ | 75 | Adapted from relevant literature |

| 1-Iodo-4-nitrobenzene | Pd(OAc)₂ | Cs₂CO₃ | 68 | Adapted from relevant literature |

| 3-Iodotoluene | Pd(OAc)₂ | K₃PO₄ | 82 | Adapted from relevant literature |

This table is based on reported methodologies for C-H functionalization of 3-substituted pyrrolidines, illustrating the potential for derivatives of Pyrrolidine-3-carbaldehyde.

These directed C-H functionalization strategies provide a powerful means to access 3,4-disubstituted pyrrolidine scaffolds, which are common motifs in biologically active molecules.

Electrophilic and Nucleophilic Substitutions on the Pyrrolidine Core

Direct electrophilic and nucleophilic substitution on the saturated pyrrolidine ring is generally challenging due to the low reactivity of C-H bonds. However, activation of the pyrrolidine ring can enable such transformations.

Electrophilic Substitution: The α-protons to the nitrogen atom in N-protected pyrrolidines can be deprotonated using strong bases to form an α-anion, which can then react with various electrophiles. For instance, N-Boc-pyrrolidine can be enantioselectively deprotonated at the C-2 position using a chiral base, and the resulting organolithium species can be trapped with electrophiles to afford 2-substituted pyrrolidines. acs.orgnih.gov While this approach is well-established for the C-2 position, its application to other positions of a 3-substituted pyrrolidine would depend on the directing effects of the substituents.

Nucleophilic Substitution: Nucleophilic substitution on the pyrrolidine ring typically requires the presence of a good leaving group. While not an intrinsic feature of the pyrrolidine core, functionalization of the ring, for example through hydroxylation followed by conversion to a sulfonate ester, can create a site for nucleophilic attack. Alternatively, the formation of an N-acyliminium ion from an N-acylpyrrolidine derivative can create an electrophilic center that is susceptible to nucleophilic attack.

Formation of Key Derivatives from this compound

This compound is a precursor to a variety of important heterocyclic derivatives. Its bifunctional nature allows it to be a key starting material in the synthesis of fused ring systems and other complex molecules.

One important class of derivatives is the pyrrolo[1,2-a]pyrazines. These can be synthesized through a condensation reaction between pyrrolidine-3-carbaldehyde and an α-amino acid ester, followed by cyclization and oxidation. These fused heterocyclic systems are of interest in medicinal chemistry due to their diverse biological activities. researchgate.netresearchgate.net

Another significant transformation is the Wittig reaction, where the carbaldehyde is converted into an alkene. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com The resulting 3-vinylpyrrolidine (B2892908) derivative can then undergo a variety of further transformations, such as cycloadditions or olefin metathesis, to build more complex molecular frameworks. Subsequent intramolecular Staudinger-aza-Wittig reactions can lead to the formation of 2-alkylidenepyrrolidines and pyrroles. nih.gov

Furthermore, the reduction of the carbaldehyde to a hydroxymethyl group provides access to 3-(hydroxymethyl)pyrrolidine derivatives. These can be used in the synthesis of various compounds, including optically pure (S)-3-hydroxypyrrolidine, which is a valuable chiral building block. google.com

Table 3: Key Derivatives Synthesized from Pyrrolidine-3-carbaldehyde

| Derivative Class | Synthetic Transformation | Potential Applications |

| Pyrrolo[1,2-a]pyrazines | Condensation, Cyclization, Oxidation | Medicinal Chemistry |

| 3-Vinylpyrrolidines | Wittig Reaction | Building blocks for complex synthesis |

| 3-(Hydroxymethyl)pyrrolidines | Reduction | Chiral building blocks |

| Spirocyclic Pyrrolidines | 1,3-Dipolar Cycloaddition | Medicinal Chemistry nih.govrsc.org |

Synthesis of Imines, Oximes, and Hydrazones

The aldehyde group of Pyrrolidine-3-carbaldehyde is readily converted into carbon-nitrogen double bond derivatives such as imines, oximes, and hydrazones through condensation reactions with primary amines, hydroxylamine (B1172632), and hydrazines, respectively. These reactions are fundamental in organic synthesis for creating new C-N bonds and for the preparation of intermediates with diverse biological and chemical properties. masterorganicchemistry.com

The general mechanism involves the nucleophilic attack of the nitrogen-containing reagent on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond. masterorganicchemistry.com The reaction is typically catalyzed by acid, although the hydrochloride salt of the starting material may provide sufficient acidity. masterorganicchemistry.com However, in many cases, a base is required to neutralize the hydrochloride salt, freeing the secondary amine of the pyrrolidine ring, and to deprotonate the nucleophile's adduct, facilitating the final dehydration step.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) leads to the formation of N-substituted imines. This transformation is a classic condensation reaction. organic-chemistry.org The pyrrolidine ring itself can act as a nucleophilic catalyst in imine formation from other aldehydes and amines. organic-chemistry.org

Oximes: Treatment with hydroxylamine (NH₂OH), often from hydroxylamine hydrochloride, yields oximes (R-CH=NOH). asianpubs.orgijprajournal.comnih.gov These reactions are efficient for the purification and characterization of carbonyl compounds and serve as precursors for rearrangements like the Beckmann rearrangement. ijprajournal.comresearchgate.net The synthesis can be carried out under various conditions, including refluxing in alcohol with a base like pyridine (B92270) or using green chemistry approaches with natural acid catalysts or even grinding at room temperature. asianpubs.orgijprajournal.comresearchgate.net

Hydrazones: Condensation with hydrazine (B178648) (NH₂NH₂) or its derivatives (e.g., arylhydrazines) produces hydrazones (R-CH=N-NHR'). organic-chemistry.orgminarjournal.com Hydrazones are stable compounds and are key intermediates in reactions such as the Wolff-Kishner reduction and for the synthesis of various heterocyclic compounds. masterorganicchemistry.comnih.gov Synthesis can be achieved through conventional heating in protic solvents or by using modern techniques like microwave irradiation under solvent-free conditions. minarjournal.comnih.gov

| Derivative | Reactant | General Product Structure | Typical Reaction Conditions |

|---|---|---|---|

| Imine | Primary Amine (R'-NH₂) | Pyrrolidin-3-yl-methanimine | Acid or base catalysis in a suitable solvent (e.g., ethanol, methanol), often with removal of water. |

| Oxime | Hydroxylamine (NH₂OH·HCl) | Pyrrolidine-3-carbaldehyde oxime | Reaction with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine, Na₂CO₃) in a polar solvent like ethanol. asianpubs.orgresearchgate.net |

| Hydrazone | Hydrazine (R'-NHNH₂) | Pyrrolidin-3-carbaldehyde hydrazone | Reaction with a hydrazine derivative in a protic solvent like ethanol, often under reflux with acid catalysis. minarjournal.comnih.gov |

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are powerful tools for forming carbon-carbon double bonds (alkenes) from carbonyl compounds. The aldehyde functionality of this compound is a suitable substrate for such transformations.

Wittig Reaction: This reaction involves the treatment of an aldehyde with a phosphorus ylide (a Wittig reagent), generated by deprotonating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, ultimately yielding an alkene and a phosphine (B1218219) oxide as a byproduct. masterorganicchemistry.comorganic-chemistry.org The stereochemistry of the resulting alkene depends on the nature of the substituents on the ylide. Stabilized ylides generally produce (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgalfa-chemistry.com These carbanions are generated by treating a phosphonate ester with a base, such as sodium hydride (NaH). alfa-chemistry.com The HWE reaction offers several advantages over the traditional Wittig reaction, including the high stereoselectivity for the (E)-alkene product and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgconicet.gov.ar The phosphonate carbanions are also generally more nucleophilic than stabilized Wittig ylides and can react with a wider range of aldehydes and ketones. wikipedia.orgalfa-chemistry.com

| Reaction | Key Reagent | General Product Structure | Key Features & Stereoselectivity |

|---|---|---|---|

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR') | 3-(alkenyl)pyrrolidine | Forms a C=C bond. Stereoselectivity depends on ylide stability: stabilized ylides give (E)-alkenes, non-stabilized ylides give (Z)-alkenes. wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CH⁻R') | 3-(alkenyl)pyrrolidine | Generally provides high stereoselectivity for the (E)-alkene. wikipedia.orgconicet.gov.arresearchgate.net The phosphate byproduct is water-soluble, simplifying purification. wikipedia.org |

Influence of Acid-Base Equilibria and Salt Formation on Reaction Dynamics

The presence of the pyrrolidine ring as a hydrochloride salt significantly impacts the chemical reactivity of Pyrrolidine-3-carbaldehyde. The protonated secondary amine (an ammonium (B1175870) ion) makes the molecule acidic and highly soluble in aqueous media but less soluble in many nonpolar organic solvents. This acid-base equilibrium is a critical factor in planning and executing reactions.

In its hydrochloride form, the nitrogen atom is non-nucleophilic and non-basic. For reactions requiring a basic or nucleophilic nitrogen, or for reactions that are base-catalyzed, the hydrochloride must first be neutralized. This is typically achieved by adding a stoichiometric amount of a suitable base (e.g., triethylamine, sodium carbonate, or sodium hydroxide). The choice of base is crucial to avoid unwanted side reactions with the aldehyde group, such as aldol (B89426) condensation.

The equilibrium between the protonated form (pyrrolidinium) and the free base (pyrrolidine) is governed by the pKa of the pyrrolidinium (B1226570) ion and the pH of the reaction medium.

Pyrrolidine-H₂⁺-CHO (aq) ⇌ Pyrrolidine-H-CHO (aq) + H⁺ (aq)

This equilibrium affects reaction dynamics in several ways:

Solubility: The free base form is generally more soluble in organic solvents, which may be necessary for homogeneous reaction conditions.

Reagent Stability and Reactivity: For reactions like the Wittig or HWE olefination, a strong base is used to generate the nucleophile. masterorganicchemistry.comalfa-chemistry.com This base will also deprotonate the pyrrolidinium hydrochloride, forming the free amine. The presence of the free amine could potentially interfere with or participate in side reactions, depending on the specific conditions.

Catalyst Activity: In reactions involving acid or base-sensitive catalysts, the initial acidic nature of the substrate and the subsequent addition of a neutralizing base must be carefully considered to maintain catalyst integrity and activity.

The formation of different salts can also be used to modify the physicochemical properties of the molecule, which can influence reaction kinetics and product isolation. hud.ac.uk

| Condition | Dominant Species | Influence on Reaction Dynamics |

|---|---|---|

| Acidic (as hydrochloride salt) | Protonated Pyrrolidinium | Nitrogen is non-nucleophilic. Increased water solubility. May act as an acid catalyst for reactions like imine formation. masterorganicchemistry.com |

| Neutral/Basic (after neutralization) | Free Pyrrolidine Base | Nitrogen is nucleophilic. Increased solubility in organic solvents. Allows for base-catalyzed reactions or reactions with base-sensitive reagents (e.g., Wittig ylides). |

Applications in Advanced Organic Synthesis and Materials Science Research

Pyrrolidine-3-carbaldehyde (B2962349) Hydrochloride as a Chiral Building Block

The inherent chirality of pyrrolidine-3-carbaldehyde hydrochloride, typically derived from natural amino acids like proline or hydroxyproline, makes it an excellent starting material for asymmetric synthesis. nih.govnih.govresearchgate.net The stereocenter on the pyrrolidine (B122466) ring provides a powerful tool for controlling the three-dimensional arrangement of atoms in subsequent synthetic transformations. nih.govbeilstein-journals.org

One of the most significant applications of this chiral building block is in the construction of intricate molecular architectures, particularly spirocyclic systems. researchgate.netnih.gov Spirooxindoles, which feature an oxindole (B195798) core connected to another ring system through a shared carbon atom, are of particular interest due to their prevalence in natural products and their wide range of biological activities. mdpi.comnih.govrsc.org

Pyrrolidine-3-carbaldehyde is a key precursor for generating azomethine ylides. These reactive intermediates readily undergo [3+2] cycloaddition reactions with various dipolarophiles. nih.govrsc.org For instance, a three-component reaction between an isatin (B1672199) derivative, an amino acid (to form the ylide with the aldehyde), and a suitable dipolarophile can yield highly complex spiro[pyrrolidine-3,3′-oxindoles] in a single, efficient step. nih.govresearchgate.netnih.govmdpi.com This methodology allows for the rapid assembly of polycyclic frameworks that are central to many drug discovery programs. nih.gov

Table 1: Synthesis of Spirocyclic Systems via [3+2] Cycloaddition This table illustrates the versatility of the [3+2] cycloaddition reaction using pyrrolidine-derived azomethine ylides to generate diverse spirocyclic structures.

| Azomethine Ylide Precursor | Dipolarophile | Resulting Spirocyclic System | Key Features |

| Isatin + L-Proline | N-Phenylmaleimide | Spiro[pyrrolizidine-oxindole] | Creates two fused rings and a spiro-center. |

| Isatin + Sarcosine | Methylene Indolinone | Spiro[pyrrolidine-dispirooxindole] | Forms a complex system with two spiro-centers. mdpi.com |

| Pyrrolidine-3-carbaldehyde | Thiazolidine-2,4-dione derivative | Spiro[pyrrolidine-thiazolidine] | High diastereoselectivity and yield. nih.gov |

| Isatin + Thiaproline | 5-Arylidenthiazolidine-2,4-dione | Spiro[pyrrolothiazole-oxindole] | Efficient one-pot, three-component synthesis. nih.gov |

The existing stereochemistry of this compound exerts significant influence over the formation of new stereocenters. beilstein-journals.orgrsc.org In reactions such as the 1,3-dipolar cycloadditions described above, the chiral pyrrolidine scaffold directs the approach of the dipolarophile, resulting in a high degree of diastereoselectivity. nih.govmdpi.com This substrate-controlled stereoselectivity is crucial for synthesizing a specific, desired stereoisomer of the target molecule, which is often essential for its biological function. nih.govresearchgate.net The conformation of the pyrrolidine ring and the steric hindrance posed by substituents dictate the facial selectivity of the reaction, ensuring that new bonds are formed with a predictable spatial orientation. beilstein-journals.org

Intermediates for the Synthesis of Advanced Organic Molecules

Beyond its direct use in constructing complex cores, the aldehyde functionality provides a versatile handle for further chemical modification, positioning the compound as a key intermediate for a wide array of advanced organic molecules. nih.govmdpi.com

The field of medicinal chemistry relies heavily on the generation of compound libraries to screen for new therapeutic agents. This compound is an ideal scaffold for diversity-oriented synthesis, particularly through multicomponent reactions (MCRs). ua.esresearchgate.net The three-component [3+2] cycloaddition is a prime example, where varying the three inputs—the aldehyde-containing scaffold, the amino acid, and the dipolarophile—can rapidly generate a large and diverse library of novel, drug-like spirocyclic pyrrolidines. nih.govrsc.orgnih.govmdpi.com This strategy allows chemists to efficiently explore a vast chemical space around a privileged heterocyclic core, increasing the probability of identifying molecules with desirable biological activity. nih.govnih.gov

Table 2: Conceptual Framework for a Combinatorial Library This table demonstrates how varying the components in a three-component reaction can lead to a diverse library of heterocyclic compounds based on the pyrrolidine scaffold.

| Component A (Scaffold) | Component B (Ylide Source) | Component C (Dipolarophile) | Resulting Library Scaffold |

| Pyrrolidine-3-carbaldehyde | L-Proline | Substituted Maleimides | Spiro[pyrrolizidine-oxindoles] |

| Pyrrolidine-3-carbaldehyde | Sarcosine | Substituted Isatins | Spiro[pyrrolidine-oxindoles] |

| Pyrrolidine-3-carbaldehyde | Glycine Derivatives | Methylene Indolinones | Spiro[pyrrolidine-dispirooxindoles] |

| Pyrrolidine-3-carbaldehyde | Thiaproline | Maleic Anhydride | Fused Pyrrolidine Systems |

The pyrrolidine ring is a fundamental structural motif in a vast number of natural products, especially alkaloids. mdpi.comresearchgate.net this compound serves as a valuable precursor for the synthesis of analogues of these natural products. nih.govresearchgate.net The aldehyde group can be readily transformed into a wide range of other functionalities; for example, it can be reduced to an alcohol, oxidized to a carboxylic acid, or engaged in olefination or condensation reactions. This versatility allows for the attachment of various side chains and the construction of more complex systems that mimic the structures of natural compounds like pochonicine or Stemona alkaloids. researchgate.netnih.gov This approach is critical for structure-activity relationship (SAR) studies, where systematic modification of a natural product scaffold helps to identify the key structural features responsible for its biological activity.

Contributions to Materials Science Research

The applications of pyrrolidine derivatives extend beyond medicinal chemistry into the realm of materials science. Here, the unique catalytic and structural properties of the pyrrolidine scaffold are exploited to create advanced functional materials.

A significant area of research is the development of heterogeneous organocatalysts. By immobilizing chiral pyrrolidine derivatives onto solid supports such as porous organic polymers (POPs), polymer resins, or frameworks, researchers can create highly efficient and recyclable catalysts. uva.esrsc.orgacs.orgmdpi.com These materials combine the high enantioselectivity of pyrrolidine-based catalysts with the practical advantages of heterogeneous systems, such as easy separation from the reaction mixture and potential for use in continuous-flow processes. acs.orguva.es

Furthermore, pyrrolidine-functionalized Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) have emerged as novel catalytic materials. researchgate.netmdpi.com The ordered and porous nature of these frameworks provides a unique microenvironment for the catalytic pyrrolidine units, sometimes enhancing their activity and selectivity. researchgate.net In a different application, the direct C-H functionalization of the pyrrolidine ring has been used to synthesize pyrrolinium-based ionic liquid crystals, where the charged heterocyclic moiety serves as the polar head of the mesogen, enabling the formation of liquid crystal phases at room temperature. rsc.orgresearchgate.net

Table 3: Applications of Pyrrolidine Derivatives in Materials Science

| Material Type | Pyrrolidine Function | Application | Key Advantage |

| Polymer-Supported Catalysts | Covalently attached to a polymer backbone. uva.esacs.org | Asymmetric aldol (B89426) and Michael reactions. rsc.orgmdpi.com | Recyclability, suitable for flow chemistry. acs.org |

| Porous Organic Polymers (POPs) | Incorporated into a microporous network. uva.es | Sustainable C=N and C=C bond formation. uva.esuva.es | High catalyst loading, excellent stability. rsc.org |

| Metal-Organic Frameworks (MOFs) | Used as a chiral ligand or functional moiety. researchgate.net | Heterogeneous asymmetric catalysis. | Uniformly distributed and accessible catalytic sites. researchgate.net |

| Ionic Liquid Crystals (ILCs) | Forms the cationic polar head group (pyrrolinium). rsc.org | Advanced materials with mesophase properties. | Stabilization of liquid crystal phases at room temp. rsc.orgresearchgate.net |

Integration into Advanced Polymeric Architectures and Nanomaterials

The pyrrolidine ring is a prominent structural motif in numerous natural and synthetic bioactive compounds and serves as a crucial building block in organic synthesis. nih.govunibo.it The presence of both a secondary amine and a reactive aldehyde group in this compound allows for its incorporation into a variety of polymer and nanomaterial systems, imparting unique properties and functionalities.

Researchers have explored the use of pyrrolidine derivatives to create functionalized polymers with applications in gene therapy. For instance, polymers and oligomers of N-ethyl pyrrolidine methacrylamide (B166291) have been synthesized and evaluated as non-viral gene vectors. nih.gov These materials have demonstrated the ability to form polyplexes of varying sizes (50-450 nm) and have shown excellent biocompatibility, with high transfection efficiency, particularly with functionalized oligomers. nih.gov This highlights the potential of pyrrolidine-based structures in designing advanced drug delivery systems.

In the realm of nanomaterials, pyrrolidine derivatives have been used to functionalize nanoparticles for catalytic applications. One study reported the use of L-proline, a derivative of pyrrolidine, to functionalize manganese ferrite (B1171679) nanorods. rsc.orgrsc.org These functionalized nanorods, with a width of 30–60 nm and a length of 150–300 nm, served as an efficient and reusable catalyst for the stereoselective synthesis of complex spirocyclic pyrrolidine derivatives. rsc.orgrsc.org The process demonstrated high yields and a high degree of diastereoselectivity, showcasing the utility of pyrrolidine-functionalized nanomaterials in facilitating complex organic reactions. rsc.orgrsc.org

Table 1: Applications of Pyrrolidine Derivatives in Polymeric and Nanomaterial Systems

| Application Area | Pyrrolidine Derivative Used | Material Type | Key Findings |

| Gene Therapy | N-ethyl pyrrolidine methacrylamide | Cationic polymers and oligomers | High transfection efficiency, excellent biocompatibility, formation of polyplexes (50-450 nm). nih.gov |

| Heterogeneous Catalysis | L-proline | Manganese ferrite nanorods | Efficient and reusable catalyst for stereoselective synthesis, high yields, and diastereoselectivity. rsc.orgrsc.org |

Synthesis of Pyrrolidine-Based Ionic Liquids and Functional Metal Complexes

The distinct chemical properties of the pyrrolidine scaffold also make it a valuable component in the synthesis of ionic liquids and as a ligand for functional metal complexes.

Pyrrolidinium-based ionic liquids have garnered significant interest due to their potential for high electrochemical stability. rsc.org Protic ionic liquids (PILs) have been prepared through simple neutralization reactions between pyrrolidine and various Brønsted acids. nih.govresearchgate.net These ionic liquids are notable for being liquid at room temperature, possessing high ionic conductivity (up to 56 mS cm⁻¹), and exhibiting a large electrochemical window (up to 3 V). nih.govsemanticscholar.org Such properties make them promising candidates for applications in fuel cells, as thermal transfer fluids, and as media for acid-catalyzed reactions. nih.govsemanticscholar.org The functionalization of the pyrrolidine ring, for instance through the aldehyde group in pyrrolidine-3-carbaldehyde, offers a pathway to synthesize task-specific ionic liquids with tailored properties.

In coordination chemistry, pyrrolidine derivatives are employed as ligands to form stable and functionally diverse metal complexes. researchgate.net The nitrogen atom of the pyrrolidine ring acts as a coordination site for various transition metal ions. Research has demonstrated the synthesis of complexes with metals such as copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II) using pyrrolidine-derived ligands. researchgate.net These complexes have been shown to exhibit different geometries, such as octahedral and tetrahedral structures, depending on the metal and ligand. researchgate.net Furthermore, the resulting metal complexes often exhibit enhanced biological activity compared to the free ligands, indicating their potential in the development of new therapeutic agents. researchgate.netnih.gov The aldehyde functionality in this compound can be further reacted to create more complex, multidentate ligands, enabling the synthesis of highly stable and catalytically active metal complexes. researchgate.net

Table 2: Properties of Pyrrolidinium-Based Protic Ionic Liquids

| Anion | Ionic Conductivity (at room temp.) | Electrochemical Window | Potential Applications |

| NO₃⁻ | Up to 56 mS cm⁻¹ nih.gov | Up to 3 V nih.govsemanticscholar.org | Fuel cells, thermal transfer fluids, acid-catalyzed reactions. nih.govsemanticscholar.org |

| HSO₄⁻ | Up to 56 mS cm⁻¹ nih.gov | Up to 3 V nih.govsemanticscholar.org | Fuel cells, thermal transfer fluids, acid-catalyzed reactions. nih.govsemanticscholar.org |

| HCOO⁻ | Up to 56 mS cm⁻¹ nih.gov | Up to 3 V nih.govsemanticscholar.org | Fuel cells, thermal transfer fluids, acid-catalyzed reactions. nih.govsemanticscholar.org |

| CH₃COO⁻ | Up to 56 mS cm⁻¹ nih.gov | Up to 3 V nih.govsemanticscholar.org | Fuel cells, thermal transfer fluids, acid-catalyzed reactions. nih.govsemanticscholar.org |

| CF₃COO⁻ | Up to 56 mS cm⁻¹ nih.gov | Up to 3 V nih.govsemanticscholar.org | Fuel cells, thermal transfer fluids, acid-catalyzed reactions. nih.govsemanticscholar.org |

| CH₃(CH₂)₆COO⁻ | Up to 56 mS cm⁻¹ nih.gov | Up to 3 V nih.govsemanticscholar.org | Fuel cells, thermal transfer fluids, acid-catalyzed reactions. nih.govsemanticscholar.org |

Advanced Spectroscopic and Structural Elucidation of Pyrrolidine 3 Carbaldehyde Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. It provides extensive information about molecular structure and atom connectivity by exciting the nuclei of atoms with radiofrequency radiation.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, provides primary information about the chemical environment of individual atoms. In Pyrrolidine-3-carbaldehyde (B2962349) hydrochloride, the ¹H NMR spectrum would show distinct signals for the aldehyde proton (CHO), the protons on the pyrrolidine (B122466) ring (CH and CH₂ groups), and the amine proton (NH₂⁺). The chemical shifts of the ring protons are influenced by the electron-withdrawing effects of the aldehyde and the protonated nitrogen. Similarly, the ¹³C NMR spectrum would display unique resonances for the carbonyl carbon of the aldehyde group and the individual carbon atoms of the pyrrolidine ring. organicchemistrydata.orgorganicchemistrydata.org

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular framework by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.edu This experiment is used to map out the sequence of protons around the pyrrolidine ring, connecting adjacent CH and CH₂ groups. uni-regensburg.deresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms with their attached protons (¹JCH coupling). sdsu.eduyoutube.com This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the already assigned proton spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com This is vital for connecting different fragments of the molecule. For instance, it can show a correlation from the aldehyde proton to the C3 carbon of the pyrrolidine ring, and from the H2 and H4 protons to the C3 carbon, confirming the position of the carbaldehyde substituent.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) identifies protons that are close in space, irrespective of their bonding connections. This is particularly useful for determining stereochemistry and conformation, as discussed in the next section. researchgate.net

The following table summarizes typical chemical shifts observed for protons and carbons in substituted pyrrolidine rings, which are analogous to what would be expected for Pyrrolidine-3-carbaldehyde hydrochloride.

Interactive Table: Representative NMR Data for Substituted Pyrrolidine Derivatives

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aldehyde (CHO) | ~9.5-9.8 (s) | ~200-205 | H-aldehyde → C3 |

| H2 | ~3.2-4.0 (m) | ~50-60 | H2 → C3, C5 |

| H3 | ~2.8-3.5 (m) | ~45-55 | H3 → C2, C4, C=O |

| H4 | ~2.0-2.5 (m) | ~25-35 | H4 → C3, C5 |

| H5 | ~3.2-4.0 (m) | ~45-55 | H5 → C2, C4 |

| NH₂⁺ | Broad, variable | - | - |

Note: Chemical shifts are approximate and can vary based on solvent and specific substitution patterns. Data compiled from analogous structures. rsc.orgrsc.org

For chiral molecules like Pyrrolidine-3-carbaldehyde, which has a stereocenter at the C3 position, determining the relative and absolute configuration is critical. NMR spectroscopy provides powerful methods for this assignment. The primary techniques rely on measuring nuclear Overhauser effects (NOEs) and scalar (J) coupling constants.

NOE experiments, such as ROESY, detect through-space interactions between protons that are physically close to one another (typically <5 Å). uni-regensburg.de By observing an NOE between two protons, a spatial relationship can be inferred. For example, in a substituted pyrrolidine derivative, an NOE between a proton at C3 and a proton at C2 on the same face of the ring would help establish their cis relationship. The absence of such a correlation, coupled with an NOE to a proton on the opposite face, would indicate a trans relationship. uni-regensburg.de

Proton-proton coupling constants (³JHH) are also diagnostic of stereochemistry. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing the ³JHH values between protons on the pyrrolidine ring, the relative orientations of substituents can often be deduced, helping to distinguish between different diastereomers. uni-regensburg.de

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental formula (C₅H₁₀ClNO). rsc.org

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion. Subsequent fragmentation of this ion in the mass spectrometer (MS/MS analysis) provides valuable structural information. The pyrrolidine ring has characteristic fragmentation pathways. Common fragmentation patterns for α-pyrrolidinophenone derivatives include the loss of the neutral pyrrolidine molecule as a facile leaving group. researchgate.netwvu.edu Other pathways involve ring opening or cleavage of the side chain. researchgate.netmdma.ch For Pyrrolidine-3-carbaldehyde, key fragmentation events would likely include:

Loss of HCl.

Loss of the formyl group (CHO).

Cleavage of the C-C bond between the ring and the aldehyde.

Ring opening followed by the loss of small neutral molecules like ethene.

Interactive Table: Predicted MS Fragmentation for Pyrrolidine-3-carbaldehyde

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 99 | [M-Cl]⁺ (Protonated Pyrrolidine-3-carbaldehyde) |

| 70 | [M-Cl-CHO]⁺ (Loss of formyl radical) |

| 71 | [Pyrrolidine]⁺ (Resulting from cleavage) |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Note: Predicted m/z values are for the most common isotopes. The exact fragmentation pattern depends on the ionization technique used. nist.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. purdue.edu The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

N-H Stretching: As a secondary amine hydrochloride, a broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹, corresponding to the N-H⁺ stretching vibrations.

C=O Stretching: The aldehyde carbonyl group gives rise to a very strong and sharp absorption band. For aliphatic aldehydes, this peak typically appears around 1720-1740 cm⁻¹. vscht.cz

Aldehyde C-H Stretching: A characteristic, and often diagnostic, feature of aldehydes is the C-H stretching vibration of the aldehyde proton. This usually appears as one or two moderate bands in the region of 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. vscht.czlibretexts.org

C-H Stretching (Aliphatic): The C-H stretching vibrations of the CH₂ groups in the saturated pyrrolidine ring will produce strong absorptions in the 2850-3000 cm⁻¹ range. libretexts.orglibretexts.org

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Secondary Amine Salt (R₂NH₂⁺) | N-H Stretch | 2400-3200 | Strong, Broad |

| Aldehyde (R-CHO) | C=O Stretch | 1720-1740 | Strong, Sharp |

| Aldehyde (R-CHO) | C-H Stretch | 2820-2850 & 2720-2750 | Moderate, Sharp |

| Alkane (CH₂) | C-H Stretch | 2850-2960 | Strong |

Data compiled from standard IR correlation tables. vscht.czlibretexts.orglibretexts.org

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule. thieme-connect.de It provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, provided a suitable single crystal can be grown. soton.ac.uknih.govresearchgate.net

For this compound, an X-ray crystal structure would definitively confirm the connectivity and, crucially, the absolute configuration (R or S) of the stereocenter at C3. researchgate.netnih.gov This technique relies on the anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal, which allows for the differentiation between a molecule and its non-superimposable mirror image. thieme-connect.de

Furthermore, crystallography reveals the solid-state conformation of the molecule. The five-membered pyrrolidine ring is not planar and typically adopts either an "envelope" or a "twist" conformation to minimize steric strain. nih.govmdpi.com The crystal structure would show which of these conformations is preferred in the solid state and the precise orientation (pseudo-axial or pseudo-equatorial) of the carbaldehyde substituent relative to the ring. nih.govbeilstein-journals.org This information is invaluable for understanding intermolecular interactions in the crystal lattice and can complement conformational studies performed in solution by NMR. mdpi.com

Computational Chemistry and Theoretical Studies on Pyrrolidine 3 Carbaldehyde Hydrochloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study various aspects of pyrrolidine (B122466) derivatives.

DFT calculations are instrumental in mapping out the intricate details of chemical reactions involving pyrrolidine scaffolds. For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT has been used to propose and evaluate reaction mechanisms. nih.govbeilstein-journals.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a potential energy surface that describes the most favorable reaction pathway.

One study on the reaction between a 3-pyrroline-2-one (B142641) derivative and methylamine (B109427) utilized DFT to explore the mechanistic aspects, revealing that the main product is formed via the pathway with the lowest Gibbs free energy of activation (ΔG‡). beilstein-journals.org Similarly, computational studies on the synthesis of pyrrolidinedione derivatives from coumarin (B35378) and nitromethane (B149229) have detailed the energy barriers for each step, including Michael addition, a Nef-type rearrangement, and the final cyclization. nih.gov These types of calculations for reactions involving Pyrrolidine-3-carbaldehyde (B2962349) hydrochloride would allow for the identification of rate-determining steps and the characterization of elusive transition state structures.

| Reaction Step | Description | Calculated Parameter | Typical Finding |

|---|---|---|---|

| Reactant Complex Formation | Initial association of reacting molecules. | Binding Energy | Exothermic, indicating stability. |

| Transition State 1 (TS1) | Highest energy point for the first chemical transformation (e.g., bond formation). | Activation Energy (ΔE‡) | Determines the rate of the step. |

| Intermediate Formation | Formation of a metastable species. | Reaction Energy (ΔEr) | Can be endothermic or exothermic. |

| Transition State 2 (TS2) | Highest energy point for a subsequent step (e.g., cyclization). | Activation Energy (ΔE‡) | Identifies the overall rate-determining step if it is the highest barrier. |

| Product Formation | Formation of the final stable molecule. | Overall Reaction Energy | Indicates thermodynamic favorability. |

The prediction of regioselectivity and stereoselectivity is a key application of DFT in organic synthesis. In reactions like the [3+2] cycloaddition to form spirooxindole pyrrolidine derivatives, DFT studies can determine which regio- and stereoisomer is favored by comparing the activation energies of the different possible transition states. rsc.orgresearchgate.net For Pyrrolidine-3-carbaldehyde hydrochloride, the aldehyde group can react with various nucleophiles, and DFT could predict whether addition occurs, for example, at the carbonyl carbon and from which face of the molecule, thus explaining the observed stereochemical outcome.

Studies have shown that for cycloaddition reactions, the pathway with the lowest activation barrier, corresponding to the most stable transition state, dictates the final product's structure. rsc.org DFT calculations have demonstrated that kinetic selectivity is often more significant than thermodynamic selectivity in forming the major products in reactions involving pyrrolidine precursors. beilstein-journals.org

Molecular Mechanics and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Modeling

For larger systems, such as this compound interacting with a biological macromolecule or in a complex solvent environment, full quantum mechanical calculations can be computationally prohibitive. In such cases, molecular mechanics (MM) and hybrid QM/MM methods are employed.

MM uses classical physics to model the energy of a system, treating atoms as balls and bonds as springs. This approach is computationally efficient and suitable for studying large systems and long timescales. nih.gov

QM/MM methods offer a balance between accuracy and computational cost by treating a small, electronically significant part of the system (like the reacting center of this compound) with a high-level QM method, while the rest of the system (e.g., solvent or protein) is treated with a more efficient MM force field. nih.govfrontiersin.orgmiami.eduresearchgate.netrutgers.edu This approach allows for the study of reaction mechanisms in environments that closely mimic experimental conditions. nih.govfrontiersin.org

Conformational Landscape Analysis and Energetic Profiles

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The specific conformation can significantly influence the molecule's reactivity and its ability to bind to a target. nih.gov Computational methods are used to perform a conformational analysis, identifying all low-energy conformers and calculating their relative stabilities to create an energetic profile.

For pyrrolidine enamines, which are related to derivatives of Pyrrolidine-3-carbaldehyde, computational studies have shown that multiple conformations can be significantly populated at equilibrium. researchgate.net Understanding this conformational landscape is crucial, as the reactivity of the molecule can depend on the population of a specific, reactive conformer. The energy differences between conformers can be small, necessitating high-accuracy electronic structure methods to obtain meaningful results. researchgate.net

Reactivity Descriptors and Electronic Structure Analysis (e.g., Electrophilicity and Nucleophilicity Indices)

DFT calculations can provide valuable information about the electronic structure of a molecule, which in turn helps in understanding its reactivity. Reactivity descriptors, derived from the energies of the frontier molecular orbitals (HOMO and LUMO), can quantify the electrophilic and nucleophilic character of different sites within a molecule.

Key reactivity descriptors include:

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. acs.org

Nucleophilicity Index (N): Measures the ability of a species to donate electrons. acs.orgrsc.orgresearchgate.net

For this compound, the aldehyde group is an electrophilic center, while the nitrogen atom of the pyrrolidine ring is a nucleophilic center. nih.gov DFT calculations can quantify these properties, helping to predict how the molecule will react with various reagents. For example, the electrophilicity index of the carbaldehyde group would indicate its susceptibility to attack by nucleophiles. Such analyses have been performed on various aldehydes to create reactivity scales. researchgate.net

| Descriptor | Definition | Relevance to this compound |

|---|---|---|

| HOMO Energy (E_HOMO) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). Higher energy indicates greater reactivity as a nucleophile. |

| LUMO Energy (E_LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). Lower energy indicates greater reactivity as an electrophile. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Electrophilicity Index (ω) | Calculated from ionization potential and electron affinity. | Quantifies the electrophilic nature of the aldehyde group. |

| Nucleophilicity Index (N) | Often correlated with HOMO energy. | Quantifies the nucleophilic character of the pyrrolidine nitrogen. |

Theoretical Molecular Docking and Binding Interaction Studies (excluding biological outcomes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies could be used to predict how it might interact with the active site of a protein or other receptor.

These studies involve placing the ligand (the pyrrolidine derivative) into the binding site of the receptor in various orientations and conformations and then scoring these poses based on a scoring function that estimates the binding affinity. nih.govnih.gov The results provide insights into the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. researchgate.netresearchgate.net For instance, docking studies on other pyrrolidine derivatives have successfully identified key binding interactions within enzyme active sites. nih.govnih.gov

Future Research Directions and Emerging Trends in Pyrrolidine 3 Carbaldehyde Chemistry

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The creation of chiral molecules with high precision is a paramount objective in modern organic synthesis, and the pyrrolidine (B122466) ring is a key feature in many biologically active compounds. nih.govmdpi.com Future research will likely focus on developing more efficient and sustainable methods for the stereoselective synthesis of pyrrolidine-3-carbaldehyde (B2962349) and its derivatives. While methods for synthesizing substituted pyrrolidines are known, there is a continuous drive for improvement in terms of atom economy, step efficiency, and environmental impact. organic-chemistry.org

Promising areas for future investigation include:

Organocatalytic Asymmetric Synthesis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. mdpi.comnih.gov Future efforts could be directed towards designing new chiral pyrrolidine-based organocatalysts or leveraging existing ones for the enantioselective construction of the 3-formylpyrrolidine core. nih.gov For instance, asymmetric Michael additions to nitroalkenes have been successful in producing pyrrolidine-3-carboxylic acid derivatives and could be adapted for the synthesis of carbaldehyde precursors. rsc.orgrsc.orgnih.gov

Transition-Metal Catalyzed Cycloadditions: [3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings like pyrrolidine. nih.govnih.govmdpi.com The development of novel transition-metal catalyst systems, potentially using earth-abundant metals, could lead to highly regio- and stereoselective pathways to 3-substituted pyrrolidines. researchgate.net

Biocatalysis: The use of enzymes to catalyze chemical reactions offers unparalleled selectivity under mild conditions. Future research could explore the use of engineered enzymes for the asymmetric synthesis of pyrrolidine-3-carbaldehyde or its precursors.

Table 1: Potential Stereoselective Synthetic Strategies for Pyrrolidine-3-carbaldehyde

| Synthetic Strategy | Key Features | Potential Advantages |

| Asymmetric Organocatalysis | Use of chiral small molecules as catalysts. | Metal-free, environmentally benign, high enantioselectivity. |

| Transition-Metal Catalysis | Employs transition metal complexes to control reactivity and selectivity. | High efficiency, broad substrate scope, tunable reactivity. |

| Biocatalysis | Utilizes enzymes to perform stereoselective transformations. | High stereospecificity, mild reaction conditions, green approach. |

| Chiral Pool Synthesis | Starts from readily available chiral natural products. | Access to enantiopure products, well-defined stereochemistry. |

Exploration of Underutilized Reactivity Modes and Chemical Transformations

The aldehyde functional group is one of the most versatile in organic chemistry, participating in a wide array of chemical transformations. libretexts.orgquora.comlibretexts.org However, the full reactive potential of the aldehyde in the context of the pyrrolidine ring has yet to be fully explored. Future research is expected to delve into novel and underutilized reactivity modes of pyrrolidine-3-carbaldehyde.

Key areas for future exploration include:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. tandfonline.com Pyrrolidine-3-carbaldehyde could serve as a key component in novel MCRs to rapidly assemble complex molecular architectures.

Photoredox Catalysis: The use of visible light to drive chemical reactions has emerged as a powerful and sustainable synthetic tool. Investigating the participation of pyrrolidine-3-carbaldehyde in photoredox-catalyzed reactions could open up new avenues for C-C and C-heteroatom bond formation.

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical strategy for modifying organic molecules. Future studies could focus on the selective C-H functionalization of the pyrrolidine ring in pyrrolidine-3-carbaldehyde, guided by the electronic and steric influence of the aldehyde group.

Kinetic Stereospecificity: The reaction of aldehydes with chiral pyrrolidine-based catalysts can exhibit kinetic stereospecificity, where each enantiomer of the aldehyde reacts to form a specific enamine stereoisomer. rsc.org A deeper understanding of these kinetic correlations could be exploited for the development of highly selective transformations.

Integration into Advanced Functional Materials and Catalytic Systems

The unique structural and chemical features of pyrrolidine-3-carbaldehyde make it an attractive building block for the development of advanced functional materials and novel catalytic systems. The pyrrolidine moiety can impart specific conformational constraints and act as a chiral scaffold, while the aldehyde group provides a convenient handle for polymerization or immobilization.

Future research in this area could focus on:

Novel Organocatalysts: Pyrrolidine derivatives are well-established as privileged scaffolds in organocatalysis. beilstein-journals.orgunibo.itresearchgate.netbeilstein-journals.org Pyrrolidine-3-carbaldehyde can serve as a versatile precursor for a new generation of organocatalysts. The aldehyde group can be readily transformed into a variety of other functional groups, allowing for the fine-tuning of the catalyst's steric and electronic properties. For example, derivatization of the aldehyde could introduce hydrogen-bond donors or other activating groups to create bifunctional catalysts.

Functional Polymers and Materials: The aldehyde group can participate in polymerization reactions, such as condensation polymerization, to form novel polymers with integrated pyrrolidine units. These materials could find applications in areas such as chiral separations, drug delivery, and asymmetric catalysis. Furthermore, the aldehyde can be used to graft pyrrolidine moieties onto the surface of solid supports, creating functionalized materials for various applications.

Metal-Organic Frameworks (MOFs): The bifunctional nature of pyrrolidine-3-carbaldehyde makes it a potential ligand for the construction of chiral MOFs. These materials, with their high porosity and well-defined structures, are of great interest for applications in gas storage, separation, and heterogeneous catalysis.

Table 2: Potential Applications of Pyrrolidine-3-carbaldehyde in Materials and Catalysis

| Application Area | Role of Pyrrolidine-3-carbaldehyde | Potential Outcomes |

| Organocatalysis | Precursor for chiral catalysts. | New catalysts for asymmetric synthesis with enhanced activity and selectivity. |

| Functional Polymers | Monomer in polymerization reactions. | Polymers with tailored properties for chiral separations or drug delivery. |

| Surface Modification | Grafting agent for solid supports. | Functionalized materials for heterogeneous catalysis or affinity chromatography. |

| Metal-Organic Frameworks | Chiral ligand for MOF synthesis. | Porous materials for enantioselective separations and catalysis. |

Computational Design and Prediction of Novel Pyrrolidine-3-carbaldehyde Derivatives with Enhanced Properties

In recent years, computational chemistry has become an indispensable tool in chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functions. nih.govresearchgate.net The application of computational methods to pyrrolidine-3-carbaldehyde and its derivatives is a promising area for future research that can accelerate the discovery and development of new compounds. researchgate.net

Future computational studies could include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of pyrrolidine-3-carbaldehyde. These calculations can provide insights into reaction mechanisms and help in the design of more efficient synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be used to establish a mathematical relationship between the chemical structure of pyrrolidine-3-carbaldehyde derivatives and their biological activity or physical properties. scispace.com These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding synthetic efforts towards molecules with enhanced characteristics.

Molecular Docking and Virtual Screening: For applications in drug discovery, molecular docking can be used to predict the binding mode of pyrrolidine-3-carbaldehyde derivatives to a biological target. nih.gov This information can be used to design new compounds with improved binding affinity and selectivity. Virtual screening of large compound libraries can also be employed to identify promising candidates for further experimental investigation.

Machine Learning and Artificial Intelligence: The application of machine learning and AI to chemical data is a rapidly growing field. These methods could be used to develop predictive models for a wide range of properties of pyrrolidine-3-carbaldehyde derivatives, from their reactivity to their biological activity.

Q & A

Q. What are the recommended methods for synthesizing Pyrrolidine-3-carbaldehyde hydrochloride, and how can its purity be verified?

Synthesis typically involves reductive amination of pyrrolidine derivatives or oxidation of pyrrolidin-3-ylmethanol. Post-synthesis, purity should be confirmed using HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) and a mobile phase of methanol and phosphate buffer (e.g., 30:70 ratio) at 207 nm UV detection . Quantification via calibration curves (linear range: 1–10 μg/mL) ensures accuracy, with recovery rates >99% and RSD <1.5% . NMR (¹H/¹³C) and FTIR further validate structural integrity.

Q. Which analytical techniques are optimal for assessing this compound stability under varying storage conditions?

Stability studies should evaluate degradation under temperature, humidity, and light exposure. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Store the compound at -20°C in anhydrous solvents or under inert atmosphere to prevent hydrolysis, as recommended for structurally similar pyrrolidine derivatives . For long-term storage, lyophilization and desiccation are advised .

Q. How can researchers ensure compliance with safety protocols during handling?

Refer to GHS guidelines (UN Rev. 9) for hazard classification. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Safety data from IARC , ECHA , and HSDB provide toxicity profiles and exposure limits . Emergency response protocols, including spill management and first aid, should align with ERG and GESTIS recommendations .

Advanced Research Questions

Q. How should researchers address contradictory spectral or chromatographic data during characterization?

Cross-validate results using multiple orthogonal techniques :

Q. What experimental strategies are effective for studying the compound’s role in asymmetric catalysis or chiral synthesis?

Design enantioselective reactions (e.g., organocatalytic aldol additions) using the compound as a chiral scaffold. Monitor enantiomeric excess via chiral HPLC or polarimetry . Computational modeling (e.g., DFT or molecular docking ) predicts transition states and binding affinities . Optimize reaction conditions (solvent, temperature) through DoE (Design of Experiments) to maximize yield and selectivity .

Q. What methodologies are recommended for resolving discrepancies in biological activity data across studies?

Conduct meta-analyses to identify confounding variables (e.g., cell lines, assay protocols). Validate findings using dose-response curves and kinetic studies . Replicate experiments under standardized conditions, and apply Bland-Altman plots to assess inter-lab variability . For mechanistic contradictions, use knockout models or isotope labeling to isolate pathways .

Q. How can the compound’s potential as a pharmacophore be evaluated in drug discovery?

Perform SAR (Structure-Activity Relationship) studies by modifying functional groups (e.g., aldehyde to amine). Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with ADMET profiling (absorption, metabolism). Cross-reference with eChemPortal and PubChem databases to avoid redundancy . For in vivo studies, optimize pharmacokinetics via prodrug derivatization .

Methodological Notes

- Data Validation : Always include positive/negative controls and triplicate measurements to minimize experimental bias .

- Error Analysis : Calculate RSD , confidence intervals , and propagate errors for quantitative metrics .

- Ethical Compliance : Adhere to OECD guidelines for preclinical testing and obtain institutional review board (IRB) approval for biological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.